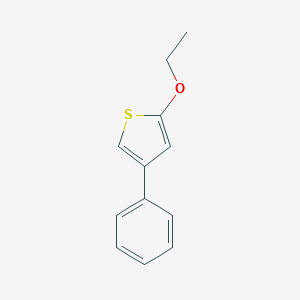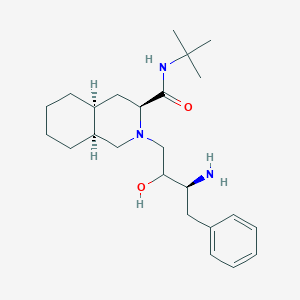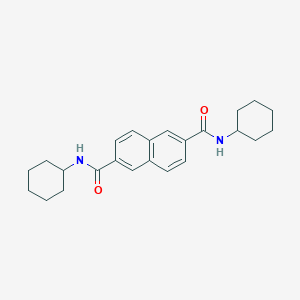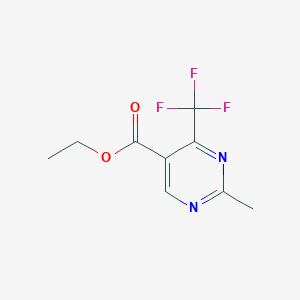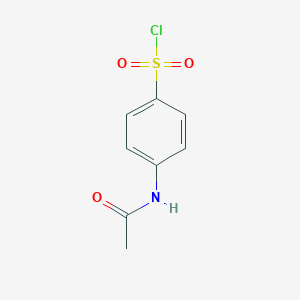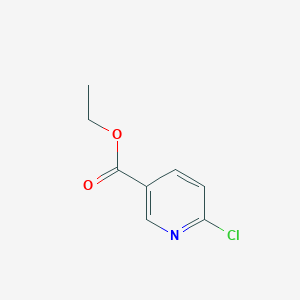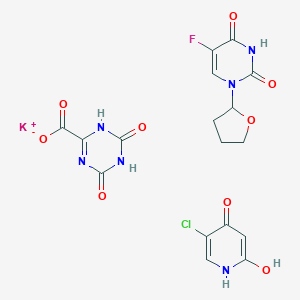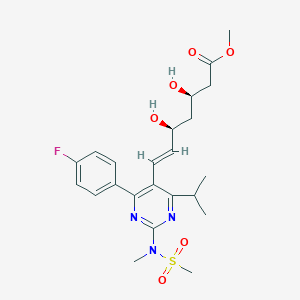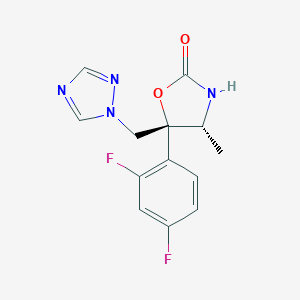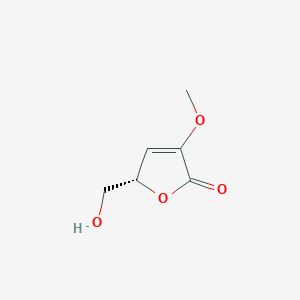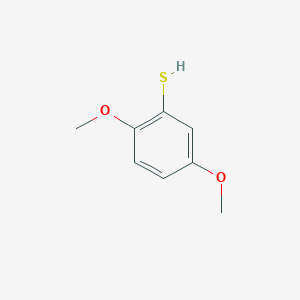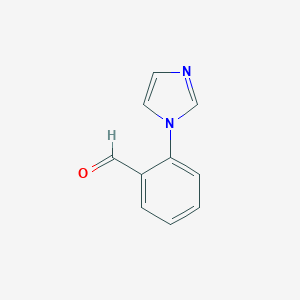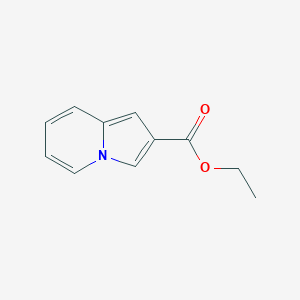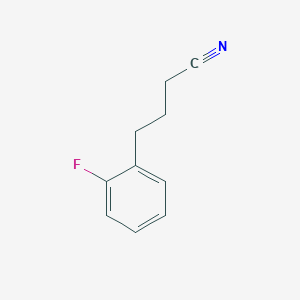
4-(2-氟苯基)丁腈
描述
4-(2-Fluorophenyl)butanenitrile is a chemical compound with the molecular formula C10H10FN . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 4-(2-Fluorophenyl)butanenitrile consists of 10 carbon atoms, 10 hydrogen atoms, and 1 nitrogen atom, along with a fluorine atom . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis
The molecular weight of 4-(2-Fluorophenyl)butanenitrile is 163.19 g/mol . Other physical and chemical properties are not provided in the search results.科学研究应用
Biosynthetic Pathways
研究生物合成途径,用于生产化学品如1,2,4-丁三醇,突显微生物工程在从可再生资源合成有价值化合物方面的潜力。这些途径展示了利用基因改良的生物体生产化学品的可行性,这些化学品可以作为能源材料、药品和聚合物的前体,从葡萄糖或木糖中合成,暗示了类似的潜力,用于合成或修改化合物如4-(2-氟苯基)丁腈,用于各种应用(Li et al., 2014),(Yim et al., 2011)。
气体/蒸汽分离
对具有受限窗口孔径的金属-有机框架(MOFs)进行研究,用于选择性吸附动力学分离,暗示了在气体和蒸汽分离中的应用。对收缩MOF孔道的受控访问提供了关于分子筛选的见解,这可能适用于设计用于分离过程的材料,潜在包括涉及氟化合物如4-(2-氟苯基)丁腈的过程(Xue et al., 2015)。
荧光成像
开发生物相容性纳米颗粒用于荧光成像,利用聚集诱导发光特性,指向了在体内和体外成像应用中使用荧光物质的可能性。这暗示了可能将4-(2-氟苯基)丁腈衍生化,以创造具有独特光学性质的新型荧光物质,用于生物医学成像(Qin等,2012年)。
电子材料
关于电子受体用于电荷转移络合物的研究表明,在电子材料中使用氟化合物,突显了它们在半导体、太阳能电池和其他电子器件开发中的潜力。通过结构修饰化合物如4-(2-氟苯基)丁腈,电子性能的可调性可能导致具有增强性能的新材料(Perepichka et al., 2000)。
液晶显示器
合成具有潜在用途的氟代联苯液晶,用于液晶显示器混合物,强调通过结构修饰以实现所需光学和热性能的重要性。这些化合物中的氟苯基团的存在表明,4-(2-氟苯基)丁腈可以作为合成具有特定性能特征的新液晶材料的前体或组分(Jiang et al., 2012)。
属性
IUPAC Name |
4-(2-fluorophenyl)butanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN/c11-10-7-2-1-5-9(10)6-3-4-8-12/h1-2,5,7H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGRXGJXJWRBQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCC#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625688 | |
| Record name | 4-(2-Fluorophenyl)butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluorophenyl)butanenitrile | |
CAS RN |
143654-61-9 | |
| Record name | 4-(2-Fluorophenyl)butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


